molecular formula C10H11BrOS B15258565 3-[(3-Bromophenyl)sulfanyl]butan-2-one

3-[(3-Bromophenyl)sulfanyl]butan-2-one

Cat. No.: B15258565
M. Wt: 259.16 g/mol
InChI Key: BLTQITGBZMZKAS-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H11BrOS It is a brominated derivative of butanone, featuring a sulfanyl group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)sulfanyl]butan-2-one typically involves the reaction of 3-bromothiophenol with butan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group of 3-bromothiophenol reacts with the carbonyl group of butan-2-one in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-[(3-Bromophenyl)sulfanyl]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)sulfanyl]butan-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenyl)sulfanyl]butan-2-one
  • 3-[(4-Bromophenyl)sulfanyl]butan-2-one
  • 3-[(3-Chlorophenyl)sulfanyl]butan-2-one

Uniqueness

3-[(3-Bromophenyl)sulfanyl]butan-2-one is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3

InChI Key

BLTQITGBZMZKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC(=CC=C1)Br

Origin of Product

United States

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